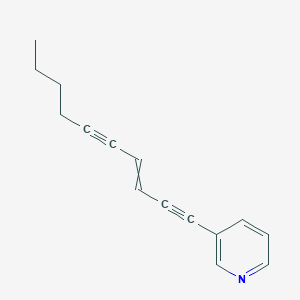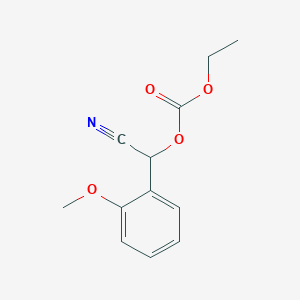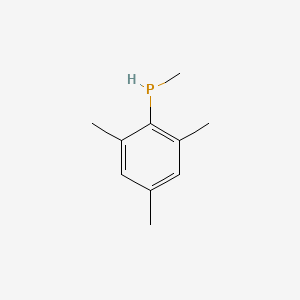
Methyl(2,4,6-trimethylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2,4,6-trimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a methyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with methylphosphonous dichloride under an inert atmosphere . The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes .
Scientific Research Applications
Methyl(2,4,6-trimethylphenyl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism by which methyl(2,4,6-trimethylphenyl)phosphane exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrates .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trimethylphenyl)phosphine: Similar in structure but with two aromatic rings attached to the phosphine group.
Tris(2,4,6-trimethylphenyl)phosphine: Contains three aromatic rings, providing different steric and electronic properties.
Uniqueness
Methyl(2,4,6-trimethylphenyl)phosphane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methyl groups provide steric hindrance, influencing the compound’s behavior in catalytic processes and making it a valuable tool in synthetic chemistry .
Properties
CAS No. |
502966-91-8 |
|---|---|
Molecular Formula |
C10H15P |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
methyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 |
InChI Key |
SODPRMNFXALJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)PC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


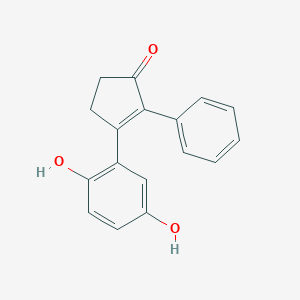

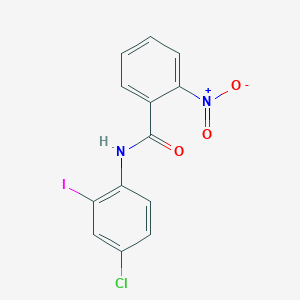
![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)
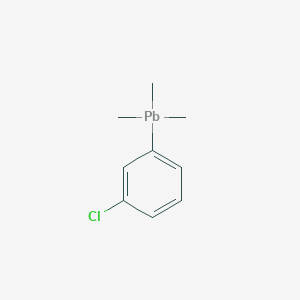

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
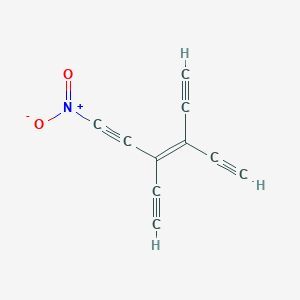
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
